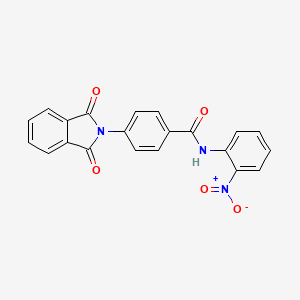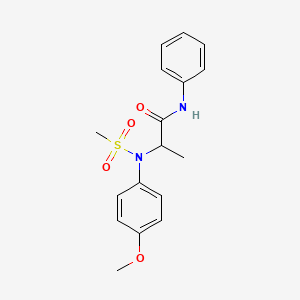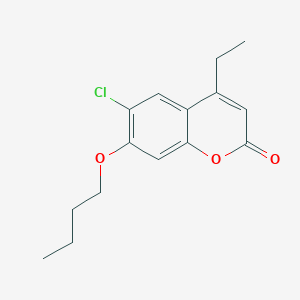
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide, also known as GSK-3β inhibitor IX, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine protein kinase that plays a key role in many cellular processes, including cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX binds to the ATP-binding site of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ and inhibits its activity by preventing the phosphorylation of its substrates. This leads to the activation of the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has also been shown to inhibit the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1), which are involved in the regulation of cell cycle progression and circadian rhythms.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has been shown to have several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway, the inhibition of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ activity, and the inhibition of other kinases. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ activity in vitro and in vivo, and its neuroprotective and anticancer effects. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for the research and development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX, including the optimization of its pharmacokinetic properties, the development of more potent and selective inhibitors, and the exploration of its therapeutic potential in the treatment of neurodegenerative diseases, cancer, and diabetes. Other potential areas of research include the study of the role of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ in circadian rhythms and the development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitors for use in agriculture and biotechnology.
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX is a potent and selective inhibitor of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ that has a wide range of scientific research applications. It has been shown to have several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway and the inhibition of other kinases. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for its research and development.
Métodos De Síntesis
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX can be synthesized using several methods, including the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide in the presence of acetic anhydride, followed by cyclization with phthalic anhydride. Another method involves the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide in the presence of acetic anhydride, followed by nitration with nitric acid. Both methods produce high yields of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX is used in a wide range of scientific research applications, including the study of cell signaling pathways, neurodegenerative diseases, cancer, and diabetes. It has been shown to inhibit 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ activity in vitro and in vivo, leading to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-17-7-3-4-8-18(17)24(28)29)13-9-11-14(12-10-13)23-20(26)15-5-1-2-6-16(15)21(23)27/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKADOOULNJFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)
![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)